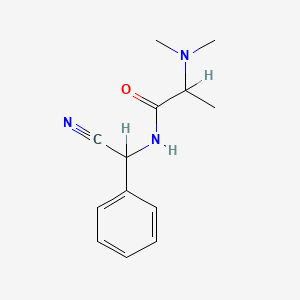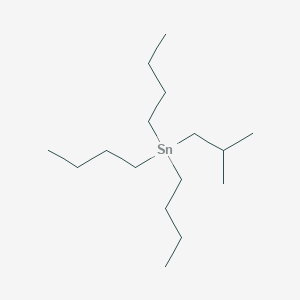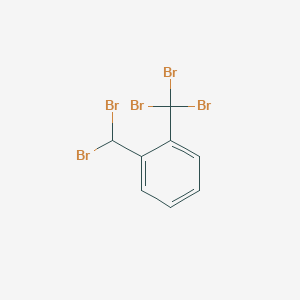
1-(Dibromomethyl)-2-(tribromomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dibromomethyl)-2-(tribromomethyl)benzene is an organobromine compound with the molecular formula C8H5Br5 This compound is characterized by the presence of two bromomethyl groups attached to a benzene ring It is a derivative of benzene, where the hydrogen atoms in the methyl groups are replaced by bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibromomethyl)-2-(tribromomethyl)benzene typically involves the bromination of benzene derivatives. One common method is the bromination of toluene (methylbenzene) using bromine in the presence of a catalyst such as iron or pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product.
化学反応の分析
Types of Reactions
1-(Dibromomethyl)-2-(tribromomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various brominated benzene derivatives, while oxidation can produce brominated benzoic acids.
科学的研究の応用
1-(Dibromomethyl)-2-(tribromomethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(Dibromomethyl)-2-(tribromomethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
1-Bromo-4-(tribromomethyl)benzene: Similar structure but with different bromination pattern.
1,3,5-Tribromobenzene: Contains three bromine atoms on the benzene ring but lacks the dibromomethyl group.
(1-Bromoethyl)benzene: Contains a single bromoethyl group attached to the benzene ring.
Uniqueness
1-(Dibromomethyl)-2-(tribromomethyl)benzene is unique due to the presence of both dibromomethyl and tribromomethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
95110-95-5 |
|---|---|
分子式 |
C8H5Br5 |
分子量 |
500.64 g/mol |
IUPAC名 |
1-(dibromomethyl)-2-(tribromomethyl)benzene |
InChI |
InChI=1S/C8H5Br5/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4,7H |
InChIキー |
CXEFOUZFDACUCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(Br)Br)C(Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


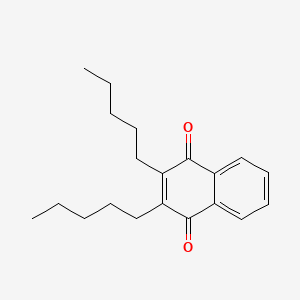
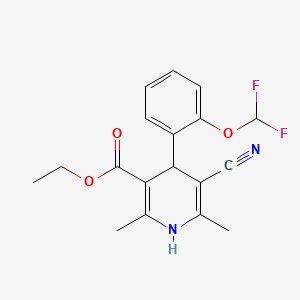

![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
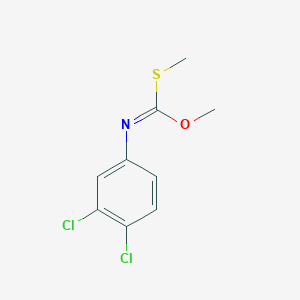
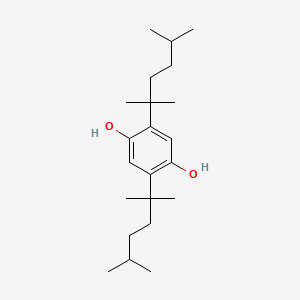
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)
![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)
![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)

